molecular formula C10H11N3O6S B13855988 (alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid

(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid

Cat. No.: B13855988
M. Wt: 301.28 g/mol
InChI Key: VZRKYOWOWILIHD-MDWZMJQESA-N
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Description

(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include ethyl oxalate, thioamides, and formylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Oxalate derivatives: Compounds containing oxalate groups with different functional groups attached.

Uniqueness

(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C10H11N3O6S

Molecular Weight

301.28 g/mol

IUPAC Name

(2E)-2-(2-ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C10H11N3O6S/c1-2-18-7(15)3-19-13-8(9(16)17)6-4-20-10(12-6)11-5-14/h4-5H,2-3H2,1H3,(H,16,17)(H,11,12,14)/b13-8+

InChI Key

VZRKYOWOWILIHD-MDWZMJQESA-N

Isomeric SMILES

CCOC(=O)CO/N=C(\C1=CSC(=N1)NC=O)/C(=O)O

Canonical SMILES

CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O

Origin of Product

United States

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